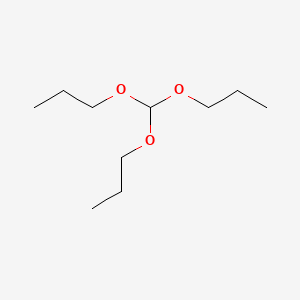

Tripropyl orthoformate

Description

Historical Context and Evolution of Orthoester Chemistry

The study of orthoesters, the functional group class to which tripropyl orthoformate belongs, has a history rooted in the foundational developments of organic synthesis. Orthoesters are formally considered esters of hypothetical orthocarboxylic acids (RC(OH)₃), which are typically unstable. researchgate.net One of the earliest methods for producing orthoesters involved the reaction of 1,1,1-trichloroalkanes with a sodium alkoxide, such as sodium ethoxide.

A more general and widely adopted method for orthoester synthesis is the Pinner reaction. This process involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride. The reaction proceeds through an imido ester hydrochloride intermediate, which then reacts with excess alcohol to form the final orthoester product under anhydrous conditions. The evolution of orthoester chemistry has also led to the development of poly(ortho esters), which are notable for their use as bioerodible polymers in drug delivery systems. epo.org These historical methods laid the groundwork for the synthesis and subsequent investigation of a wide array of orthoesters, including this compound.

Significance of this compound as a Synthetic Intermediate

This compound is a valuable synthetic intermediate due to its distinct reactivity. It serves multiple roles in organic reactions, acting as a protecting group, a dehydrating agent, and a precursor to various functional groups. sigmaaldrich.com Its utility spans the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. researchgate.net

One of its most significant applications is as an alcohol donor and water scavenger in enzyme-catalyzed esterifications. sigmaaldrich.com In the kinetic resolution of racemic acids, such as fenoprofen, flurbiprofen, and ibuprofen (B1674241), this compound reacts with the water generated during the esterification process. researchgate.netepo.orgmdpi.com This reaction is effectively irreversible, shifting the equilibrium towards the ester product and thereby increasing the conversion and enantioselectivity of the desired chiral acid. epo.orgmdpi.com

Furthermore, this compound is a key reactant in multicomponent reactions for the construction of complex heterocyclic systems. A notable example is its catalyst-free, one-pot reaction with arylaldehydes and thiourea (B124793) to produce 1,3,5-triazine-2,4-dithione derivatives, which are of interest in medicinal chemistry. The compound also functions as a drying agent in specific syntheses, such as that of squaraine derivatives. sigmaaldrich.com

Scope and Research Trajectory of this compound Studies

Current research on this compound is focused on refining its synthetic applications and exploring new catalytic systems to enhance its reactivity and utility. A significant area of investigation is its role in biocatalysis. Studies continue to explore its use as an alcohol donor to improve the efficiency and enantioselectivity of lipase-catalyzed reactions for producing high-purity chiral compounds. researchgate.netmdpi.com For instance, research has systematically compared this compound with other orthoformates (trimethyl, triethyl, and tributyl) to optimize reaction conditions for the synthesis of (S)-ibuprofen, finding that while other orthoformates might lead to faster reactions, this compound can achieve high enantioselectivity. epo.org

Another research trajectory involves the study of its reaction kinetics and mechanisms under different catalytic conditions. The hydrolysis of this compound has been shown to be dramatically accelerated (by up to 3900 times) when catalyzed by self-assembled supramolecular host molecules. These studies provide fundamental insights into enzyme-like catalysis and reaction mechanisms in confined spaces. Additionally, the gas-phase reactions of this compound with rare earth metal cations have been examined, opening avenues for its application in organometallic chemistry and mass spectrometry studies. sigmaaldrich.com

Detailed Research Findings The following table highlights specific synthetic applications of this compound reported in research literature.

| Reaction Type | Reactants | Product | Yield/Conversion |

| Three-Component Reaction | Benzaldehyde, Thiourea, this compound | 6-(Propylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 85% |

| Enzymatic Kinetic Resolution | rac-Fenoprofen, Novozym 435 | (S)-Fenoprofen | 78% Conversion researchgate.net |

| Enzymatic Kinetic Resolution | rac-Flurbiprofen, Novozym 435 | (-)-R-Flurbiprofen propyl ester | 58% Yield mdpi.com |

| Formylation | 2-(2-benzyloxy-phenyl) methyl acetate (B1210297), Acetic anhydride | (E)-2-(2-benzyloxy-phenyl)-3-methoxy-methyl acrylate | 75% Yield (using Trimethyl orthoformate, analogous for this compound) google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(dipropoxymethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNXXQFJBALKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044450 | |

| Record name | Tripropyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

621-76-1 | |

| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-[methylidynetris(oxy)]trispropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8F0DF6AF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies Utilizing Tripropyl Orthoformate

Alkylation and Acylation Reactions

Tripropyl orthoformate serves as a valuable reagent in both alkylation and acylation reactions, primarily through its ability to act as a propanol (B110389) donor and a water scavenger.

Esterification Processes via Alcohol Donation in Biocatalysis

In the field of biocatalysis, this compound has been effectively employed to enhance enantioselective esterification reactions. A notable application is in the enzymatic kinetic resolution of racemic compounds, such as ibuprofen (B1674241). ucm.esmdpi.com In these processes, an enzyme, often a lipase (B570770) like Candida antarctica lipase B (CALB), selectively esterifies one enantiomer of a racemic mixture, allowing for the separation of the two.

The role of this compound in this context is twofold. Firstly, it acts as a "water trapper," removing water molecules produced during the esterification reaction. This is crucial as the presence of water can lead to the reverse reaction (hydrolysis), thus reducing the yield and efficiency of the kinetic resolution. Secondly, upon hydrolysis, this compound releases propanol, which then serves as the alcohol for the esterification of the carboxylic acid. ucm.esmdpi.com

Research on the kinetic resolution of rac-ibuprofen has shown that the use of orthoformates, including TPOF, in combination with a cosolvent system can significantly improve the enantioselectivity (E-value) of the process. mdpi.com The choice of the orthoformate's alkyl chain length can influence both the reaction rate and the enantioselectivity. While triethyl orthoformate (TEOF) is commonly used, studies have demonstrated that this compound can lead to even higher enantioselectivity under certain conditions, although sometimes at the cost of a slower reaction rate. mdpi.com

Table 1: Effect of Different Orthoformates on the Kinetic Resolution of rac-Ibuprofen

| Orthoformate | Cosolvent System | Conversion (%) | Enantioselectivity (E) |

|---|---|---|---|

| Triethyl orthoformate (TEOF) | Isooctane (B107328)/DCM (80/20) | 41 | 35 |

| This compound (TPOF) | Isooctane/DCM (80/20) | 22 | 40 |

Data adapted from studies on enzymatic kinetic resolution of ibuprofen. mdpi.com

Ether Formation Mechanisms

This compound can be utilized in the formation of enol ethers from ketones. The general mechanism for this acid-catalyzed reaction involves the orthoformate acting as a dehydrating agent and an alcohol source. stackexchange.com

The process is initiated by the protonation of the carbonyl oxygen of the ketone, which creates a resonance-stabilized carbocation. stackexchange.com A molecule of propanol, either added to the reaction mixture or generated in situ from the hydrolysis of this compound, then acts as a nucleophile, attacking the carbonyl carbon. This results in the formation of a hemiketal intermediate. The subsequent elimination of a water molecule, which is scavenged by the excess orthoformate, leads to the final enol ether product. stackexchange.com The orthoformate's role in removing water drives the equilibrium towards the formation of the enol ether.

Formylation and Formamidine (B1211174) Synthesis

This compound is a key reagent in the synthesis of formylated compounds and formamidines. Formamides are important intermediates in various chemical syntheses. nih.gov The reaction of primary amines with this compound can lead to the corresponding N-propyl formamides, particularly in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov

Formamidines are crucial building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com They are typically synthesized through the reaction of an amine with an orthoformate, such as this compound. This reaction can proceed with or without a catalyst. For instance, formamidine acetate (B1210297) can be prepared by reacting triethyl orthoformate with ammonia (B1221849) and acetic acid, a method that can be adapted using other primary amines to create N,N'-disubstituted formamidines. orgsyn.org These formamidine intermediates are then used in subsequent cyclization reactions to build more complex molecules.

Heterocyclic Compound Construction

The reactivity of this compound makes it a valuable tool for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and other biologically active molecules.

Triazine Derivatives

This compound has been successfully used in the one-pot, three-component synthesis of 4-aryl-6-(propylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. d-nb.infonih.govbeilstein-journals.org This catalyst-free method involves the reaction of an arylaldehyde, thiourea (B124793), and this compound. d-nb.infobeilstein-journals.org

In this reaction, thiourea plays a dual role. It first reacts with the aldehyde to form an imine intermediate, which then undergoes cyclization with another molecule of thiourea. beilstein-journals.org Subsequently, this compound reacts with thiourea to form an imidate intermediate, which then acts as an alkylating agent, transferring a propyl group to the triazine ring precursor to yield the final product. beilstein-journals.org This methodology is notable for its efficiency and the use of readily available starting materials. d-nb.infonih.gov

Table 2: Synthesis of Triazine Derivatives using various Orthoformates

| Aldehyde | Orthoformate | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Trimethyl orthoformate | 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 95 |

| Benzaldehyde | Triethyl orthoformate | 6-(ethylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 |

| Benzaldehyde | This compound | 6-(propylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 85 |

| Benzaldehyde | Tributyl orthoformate | 6-(butylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 81 |

Data sourced from a study on one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives. d-nb.infobeilstein-journals.org

Tetrazole Derivatives

Orthoformates, including this compound, are instrumental in the synthesis of 1-substituted-1H-tetrazoles. This reaction typically involves the cyclization of a primary amine, sodium azide (B81097), and an orthoformate in the presence of an acid or a catalyst. organic-chemistry.orgmdpi.com For example, various 1-substituted 1H-1,2,3,4-tetrazoles have been synthesized in good yields from primary amines, triethyl orthoformate, and sodium azide, often catalyzed by ytterbium(III) triflate or conducted in acetic acid. organic-chemistry.orgmdpi.com

The mechanism involves the formation of a formamidine intermediate from the amine and the orthoformate, which then undergoes a [3+2] cycloaddition with the azide ion to form the tetrazole ring. This method is widely used due to its versatility and applicability to a broad range of primary amines for the synthesis of diverse tetrazole derivatives. ugm.ac.idrsc.org

Other Nitrogen-Containing Heterocycles

This compound serves as a valuable C1 building block and dehydrating agent in the synthesis of various nitrogen-containing heterocyclic systems. Its utility is particularly evident in multicomponent reactions where complex ring structures are assembled in a single step.

A notable application is the catalyst-free, one-pot synthesis of 4-aryl-6-(propylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. d-nb.infobeilstein-journals.org This method involves the three-component reaction of arylaldehydes, thiourea, and this compound. d-nb.info The reaction proceeds efficiently without the need for a catalyst, tolerating a diverse range of substituted arylaldehydes. d-nb.infobeilstein-journals.org In this process, this compound plays a dual role: it participates in the cyclization and acts as a propylating agent. d-nb.info The reaction mechanism is believed to involve the formation of an intermediate imidate, which facilitates the alkylation. d-nb.infobeilstein-journals.org Studies comparing different trialkyl orthoformates, including trimethyl, triethyl, and tributyl orthoformate, have shown that they all yield the corresponding triazine products, demonstrating the versatility of this synthetic approach. d-nb.info

The construction of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in natural products and pharmaceutical agents. d-nb.infobeilstein-journals.orgkit.edu Triazines, for example, are recognized for their potential biological activities. d-nb.infobeilstein-journals.org The ability to use reagents like this compound in straightforward, multicomponent strategies provides an efficient pathway to generate diverse libraries of these important compounds. beilstein-journals.org

Table 1: Synthesis of 1,3,5-Triazine-2,4-dithione Derivatives Using Trialkyl Orthoformates

This table summarizes the results from a study where various orthoformates were used in a three-component reaction with an arylaldehyde and thiourea.

| Entry | Orthoformate Used | Product | Yield (%) |

| 1 | Trimethyl orthoformate | 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 85% |

| 2 | Triethyl orthoformate | 6-(ethylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 82% |

| 3 | This compound | 6-(propylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 78% |

| 4 | Tributyl orthoformate | 6-(butylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 75% |

| Data sourced from a study on one-pot synthesis of triazine derivatives. d-nb.info |

Carbon-Carbon Bond Forming Reactions

While orthoformates are well-known for carbon-oxygen bond formation, their application in creating carbon-carbon bonds is a synthetically valuable area. ias.ac.in Dialkoxycarbonium ions, generated from orthoesters like this compound under Lewis acid catalysis, can act as electrophiles, reacting with compounds that possess active methylene (B1212753) or methyl groups. ias.ac.in

Cyclopropanation Reactions

This compound has been utilized in cyclopropanation reactions, a key transformation for synthesizing highly strained and synthetically useful cyclopropane (B1198618) rings. ucl.ac.uklibretexts.org These three-membered rings are present in numerous biologically active compounds. wiley-vch.de In one studied method, organozinc carbenoids derived from the reaction of arylaldehydes with zinc and chlorotrimethylsilane (B32843) can cyclopropanate simple alkenes. ucl.ac.uk

When this compound is used in this context, it leads to the formation of a propyloxycyclopropane. ucl.ac.uk Research has shown that the yield of this reaction is good, though somewhat lower than when its congener, trimethyl orthoformate, is used. ucl.ac.uk This difference in yield is attributed to the increased steric hindrance of the propyl groups, which likely impedes the formation of the necessary oxonium ion intermediate and subsequent electron delivery. ucl.ac.uk The stereochemistry of the starting alkene is typically retained in such concerted cyclopropanation reactions. libretexts.org

Table 2: Comparison of Orthoformates in a Cyclopropanation Reaction

This table compares the efficiency of different orthoformates in the formation of an alkoxycyclopropane from a specific alkene and arylaldehyde.

| Entry | Orthoformate Reagent | Product Type | Relative Yield |

| 1 | Trimethyl orthoformate | Methoxycyclopropane | High |

| 2 | This compound | Propyloxycyclopropane | Good |

| 3 | Diethylphenylorthoformate | Ethoxycyclopropane | Good |

| Data interpreted from a comparative study on carbenoid-mediated cyclopropanation. ucl.ac.uk |

Annulation and Polycyclic System Synthesis

The synthesis of polycyclic systems often relies on annulation reactions, where a new ring is fused onto an existing molecular framework. nih.govrsc.org Orthoesters, including triethyl and trimethyl orthoformate, have demonstrated utility in cycloalkenone annulation reactions. ias.ac.in These reactions can proceed through one-step or two-step mechanisms, often involving complex pathways. ias.ac.in

While specific examples detailing the use of this compound in complex annulations are less common in readily available literature than for its smaller analogues, the underlying principles apply. The generation of a dialkoxycarbonium ion from the orthoester is a key step, which then acts as an electrophile. ias.ac.in For instance, in the synthesis of certain bridged bicyclo[3.3.1]nonanes, orthoformates are crucial reagents. ias.ac.in The choice of the alkyl group on the orthoformate (e.g., propyl vs. methyl) can influence reaction rates and yields due to steric and electronic effects, as seen in other reaction types. ucl.ac.uk The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic nanographenes often involves annulation strategies where electrophilic reagents play a key role in forming the fused ring systems. nih.govacs.org

Acetal (B89532) and Ketal Formation in Organic Synthesis

One of the most fundamental and widespread applications of this compound is in the protection of carbonyl groups. It serves as an effective reagent for the formation of acetals and ketals from aldehydes and ketones, respectively. organic-chemistry.org This protective strategy is crucial in multistep organic syntheses to mask the reactivity of a carbonyl group while other parts of the molecule are being modified. nih.gov

The reaction is typically catalyzed by acid and involves the reaction of the carbonyl compound with an alcohol, where the orthoformate acts as both a reagent and a dehydrating agent. organic-chemistry.orgorganic-chemistry.org this compound reacts with the water generated during the reaction to form propyl formate (B1220265) and propanol, driving the equilibrium towards the formation of the acetal or ketal product. organic-chemistry.org This method is highly efficient and can be performed under mild conditions. organic-chemistry.orgorganic-chemistry.org For instance, various trialkyl orthoformates are used with a catalytic amount of tetrabutylammonium (B224687) tribromide in alcohol to produce acyclic and cyclic acetals in excellent yields. organic-chemistry.org This approach is chemoselective, allowing for the protection of aldehydes in the presence of ketones, and is compatible with other acid-sensitive functional groups. organic-chemistry.orgnih.gov

Mechanistic Elucidation of Tripropyl Orthoformate Transformations

Hydrolysis Pathways and Kinetics

The hydrolysis of tripropyl orthoformate to a formate (B1220265) ester and propanol (B110389) is a key reaction that can be catalyzed by both acids and bases. The kinetics and mechanisms of these pathways have been the subject of detailed investigation.

In acidic media, the hydrolysis of orthoformates typically proceeds through an A-1 mechanism. This mechanism involves a rapid, reversible protonation of the orthoester, followed by a rate-limiting unimolecular decomposition of the protonated substrate to form a carbocation intermediate and an alcohol. This intermediate then reacts rapidly with water to yield the final products. The general acid-catalyzed hydrolysis of orthoesters is a well-established process, and studies on various orthoformates have contributed to the fundamental understanding of hydrolysis reactions. researchgate.net

However, the mechanism can shift under certain conditions. For instance, in the presence of a supramolecular host, the hydrolysis of this compound has been observed to follow an A-SE2 (acid-catalyzed, substitution electrophilic, bimolecular) mechanism. alkalisci.comresearchgate.net In this pathway, the proton transfer from a protonated water molecule to the encapsulated orthoformate becomes the rate-limiting step. researchgate.netalkalisci.com This mechanistic shift is supported by a solvent isotope effect (k(H₂O)/k(D₂O)) of 1.6, which is consistent with proton transfer occurring in the transition state. researchgate.net In contrast, the uncatalyzed A-1 mechanism typically exhibits a smaller solvent isotope effect. researchgate.net

The uncatalyzed hydrolysis of this compound is significantly slower than when catalyzed. For comparison, the uncatalyzed rate constant for the hydrolysis of triethyl orthoformate under specific basic conditions was found to be 1.44 x 10⁻⁵ s⁻¹, while for triisopropyl orthoformate it was 4.34 x 10⁻⁶ s⁻¹. rsc.orgsigmaaldrich.com

While orthoformates like this compound are generally stable in neutral or basic solutions, their hydrolysis can be significantly accelerated by certain catalysts. researchgate.net Research has demonstrated that a water-soluble self-assembled supramolecular host can catalyze the hydrolysis of this compound in basic solution, leading to rate accelerations of up to 3900-fold compared to the uncatalyzed reaction. alkalisci.comresearchgate.net

The catalytic cycle involves the initial binding of the orthoformate to the host, followed by the catalyzed hydrolysis steps, and finally, the release of the products. The formate ester product is rapidly hydrolyzed to the formate anion in the basic solution, which prevents product inhibition as the anionic formate is not re-encapsulated by the highly anionic host. researchgate.net

Gas-Phase Reactivity Studies (e.g., with Rare Earth Metal Cations)

The gas-phase reactions of this compound have been investigated, particularly with rare earth metal cations (Y⁺ and Ln⁺, where Ln = La–Lu, except Pm), using Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS). researchgate.netalkalisci.comsigmaaldrich.comcapes.gov.brelectronicsandbooks.com These studies reveal that trialkyl orthoformates, including this compound, can act as effective alkoxy group suppliers in the gas phase. researchgate.net

The reaction of Y⁺ and Lu⁺ with this compound leads to the formation of dialkoxymetal ions (M(OPr)₂⁺). researchgate.netelectronicsandbooks.com These ions can then undergo further reaction with another molecule of this compound to produce a dialkoxymethyl cation (HC(OPr)₂⁺) and presumably a neutral metal trialkoxide (M(OPr)₃). researchgate.net The observed reaction pathways for Y⁺ with this compound include several reactions, whereas for Lu⁺, a more limited set of reactions occurs. electronicsandbooks.com The product distributions and reaction efficiencies for these gas-phase reactions have been determined, providing insights into the intrinsic reactivity of these metal cations with this compound in the absence of solvent effects. electronicsandbooks.com

Table 1: Observed Gas-Phase Reactions of Y⁺ and Lu⁺ with this compound (R = Pr)

| Reaction | Equation | Observed for Y⁺ | Observed for Lu⁺ |

| (1) | M⁺ + HC(OR)₃ → MOR⁺ + HC(OR)₂ | Yes | Yes |

| (2) | M⁺ + HC(OR)₃ → M(OR)₂⁺ + (RCHO or RH + CO) | Yes | Yes |

| (3) | M(OR)₂⁺ + HC(OR)₃ → M(OR)₃ + HC(OR)₂⁺ | Yes | Yes |

| (4) | M⁺ + HC(OR)₃ → M(OR)(HOR)⁺ + C₃H₆ | Yes | No |

| (5) | M(OR)(HOR)⁺ + HC(OR)₃ → M(OR)₂(HOR) + HC(OR)₂⁺ | Yes | No |

| (6) | M(OR)(HOR)⁺ → M(OH)₂⁺ + 2C₃H₆ | Yes | No |

| Data sourced from ElectronicsAndBooks. electronicsandbooks.com |

Intermediate Formation and Transformation Pathways

This compound serves as a precursor for the generation of various reactive intermediates, which are valuable in organic synthesis.

A novel method for the generation of organozinc carbenoids involves the reaction of orthoformates with zinc and a silicon electrophile like trimethylsilyl (B98337) chloride (Me₃SiCl). researchgate.netrsc.org This approach has been successfully applied to generate α-alkoxyzinc carbenoids from simple orthoformates, including this compound. researchgate.netucl.ac.ukiupac.org These generated carbenoids can then be trapped by alkenes to produce alkoxycyclopropanes in a novel alkoxycyclopropanation reaction. rsc.org The reaction of this compound in this system leads to the formation of propyloxycyclopropane, albeit in a lower yield compared to its trimethyl congener, which is attributed to increased steric hindrance. ucl.ac.uk

The generation of these organozinc carbenoids from orthoformates expands the utility of these reagents in C-C bond formation and the synthesis of cyclopropane (B1198618) derivatives. researchgate.netucl.ac.uk

This compound is a key reagent in the formation of imidate intermediates, which are subsequently used in the synthesis of various nitrogen-containing heterocyclic compounds. rroij.comresearchgate.netbeilstein-journals.orgd-nb.infomdpi.comrroij.com For example, in a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea (B124793), and this compound, an imidate intermediate is formed. beilstein-journals.orgd-nb.info This intermediate plays a crucial role in the subsequent alkylation and cyclization steps to yield 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.orgd-nb.info The reaction of thiourea with this compound generates the imidate, which is then nucleophilically attacked to facilitate the formation of the final product. beilstein-journals.org

Similarly, the reaction of amines with orthoesters is a common method for synthesizing imidates. mdpi.comrroij.com However, in some cases, the formation of imidates can be a competing side reaction, for instance, during the synthesis of imines using trimethyl orthoformate. researchgate.net The condensation of NH₂-containing compounds with orthoesters, often requiring an acid catalyst, is a general route to N-functionalized imidates. rroij.comrroij.com

Catalytic Strategies and Reaction Environment Optimization for Tripropyl Orthoformate

Biocatalysis Applications (e.g., Lipase-Mediated Reactions)

The use of enzymes, particularly lipases, in reactions involving tripropyl orthoformate has proven to be an effective strategy for achieving high enantioselectivity in the synthesis of chiral compounds. chemrxiv.org Lipases, which are hydrolase enzymes, can catalyze esterification, transesterification, and alcoholysis reactions. nih.gov In the context of this compound, it often serves as an alcohol donor. lookchem.com

One notable application is in the kinetic resolution of racemic acids. lookchem.comepo.org For instance, in the enzymatic kinetic resolution of racemic ibuprofen (B1674241), this compound has been used as an acyl donor. mdpi.comresearchgate.net The process involves the selective esterification of one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer. epo.org The use of orthoformates like this compound is advantageous as they react with the water produced during esterification, driving the reaction forward and making the process irreversible. epo.org

Research has shown that the reaction conditions, such as the choice of solvent, play a crucial role in the efficiency of these lipase-catalyzed reactions. mdpi.com For example, a mixture of isooctane (B107328) and dichloromethane (B109758) has been found to be a suitable solvent system for the lipase-catalyzed esterification of ibuprofen using orthoformates. mdpi.com The optimization of these conditions can lead to significant improvements in both the reaction rate and the enantiomeric excess of the desired product. mdpi.comresearchgate.net

| Substrate | Biocatalyst | Orthoformate | Solvent System | Key Finding | Reference |

| rac-Ibuprofen | Immobilized Lipase (B570770) B from Candida antarctica (CALB) | This compound | Isooctane/Dichloromethane | Use of orthoformate as a water trapper improves enantioselectivity. | mdpi.com |

| Racemic Flurbiprofen | Novozym 435 (Candida antarctica lipase) | This compound | Acetonitrile | Achieved 60% conversion in the resolution of flurbiprofen. | epo.org |

| Racemic Acids | Lipase from Candida cylindracea | This compound | Organic Solvent | This compound acts as an alcohol donor for kinetic resolution. | lookchem.comwiley-vch.de |

Supramolecular Catalysis in Orthoformate Hydrolysis

Supramolecular chemistry offers unique approaches to catalysis by creating enzyme-like environments that can accelerate reactions. osti.gov The hydrolysis of orthoformates, including this compound, has been a model reaction for demonstrating the power of supramolecular catalysis. osti.gov

Water-soluble, self-assembled supramolecular hosts with hydrophobic cavities can encapsulate this compound, leading to significant rate accelerations in its hydrolysis, even in basic solutions where it is normally stable. osti.govresearchgate.net These host-guest complexes mimic the active sites of enzymes, stabilizing the transition state of the hydrolysis reaction. osti.govnih.gov

Kinetic studies have revealed that this catalytic system follows Michaelis-Menten kinetics, a hallmark of enzyme catalysis. osti.govosti.gov The host molecule encapsulates the neutral orthoformate, and the hydrolysis proceeds within this confined space. osti.gov Rate accelerations of up to 3900-fold have been observed for the hydrolysis of tri-n-propyl orthoformate in the presence of such a supramolecular host. The catalytic effect is attributed to the electrostatic stabilization of the protonated substrate within the highly charged host cavity. nih.govosti.govnih.gov

| Substrate | Catalyst | Rate Acceleration (kcat/kuncat) | Kinetic Model | Key Feature | Reference |

| Tri-n-propyl orthoformate | Self-assembled supramolecular host | Up to 3900 | Michaelis-Menten | Encapsulation in a hydrophobic cavity enhances hydrolysis. | osti.gov |

| Triisopropyl orthoformate | Highly-charged, water-soluble, metal-ligand assembly | 890 | Michaelis-Menten | Stabilization of the protonated substrate in a confined environment. | researchgate.netosti.gov |

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters and organic linkers, which can provide confined environments for catalysis. nih.govacs.org MOFs can be designed to have specific channel sizes and functional groups, making them promising candidates for size-selective catalysis. acs.org

In the context of orthoformate hydrolysis, a MOF designated as KLASCC-1, which possesses channels with pyridyl groups, has been shown to promote the reaction in basic solutions. acs.org The protonated pyridyl groups within the confined channels act as acid catalytic sites, mimicking the function of enzymes. acs.org The confined space of the MOF channels also plays a crucial role in regulating the catalytic activity and substrate selectivity. acs.org This demonstrates the potential of MOFs to serve as robust and designable catalysts for reactions that are challenging to perform under conventional conditions. nih.govacs.org

Homogeneous and Heterogeneous Catalysis

Beyond biocatalysis and supramolecular systems, this compound is also utilized in more traditional homogeneous and heterogeneous catalytic reactions.

Lewis acids are frequently employed to activate orthoformates for various organic transformations, including alkylation and formylation reactions. wiley-vch.deias.ac.in The reaction of orthoformates with compounds containing active methylene (B1212753) or methyl groups, as well as with terminal alkynes, can be facilitated by Lewis acids such as zinc chloride, aluminum trichloride, and titanium tetrachloride. ias.ac.ingoogle.comrsc.org

In formylation reactions, trialkyl orthoformates serve as a source of a formyl group. google.com These reactions are often used in the synthesis of complex organic molecules. The choice of Lewis acid can influence the regioselectivity of the reaction, as seen in the N-alkylation of indazoles. rsc.org Furthermore, the combination of a Brønsted acid and a Lewis acid can create a synergistic catalytic system for reactions like the alkylation of aromatic compounds. rsc.org

Transition metals, particularly palladium, are versatile catalysts for a wide range of organic reactions. acs.org While specific examples detailing the use of palladium with this compound are less common in the provided context, the general principles of transition metal catalysis are applicable. googleapis.comuva.nl Palladium-based catalysts are known to be effective in cross-coupling reactions, and it is plausible that this compound could participate in such reactions. acs.orgethernet.edu.et For instance, palladium has been used to catalyze three-component reactions involving other orthoformates like trimethyl orthoformate, suggesting potential applications for this compound as well. researchgate.net

Nanoparticle Catalysis

The application of nanoparticle-based catalysts represents a significant advancement in the synthesis and transformation of orthoformates, offering benefits such as high efficiency, reusability, and milder reaction conditions. While research directly focused on this compound is specific, the broader class of orthoesters, particularly triethyl orthoformate, has been the subject of various studies involving nanoparticle catalysis. These findings provide strong inferential evidence for the potential applicability of similar systems for this compound.

Heterogeneous catalysis using nanoparticles is a prominent strategy. For instance, zinc sulfide (B99878) (ZnS) nanoparticles have been effectively used as a heterogeneous catalyst for the synthesis of 1-substituted-1H-tetrazole derivatives from reactions involving triethyl orthoformate. mdpi.com Similarly, silver oxide (Ag₂O) nanoparticles have served as a reusable catalyst for preparing 1-aryl 1H-tetrazole derivatives, achieving high yields of 85–93% in short reaction times (30–50 minutes). mdpi.com Another innovative approach involves a magnetic nanoparticle catalyst, Fe₃O₄/HT-NH₂-Cu(II), which facilitates similar syntheses in an aqueous medium, allowing for easy catalyst recovery with a magnet. mdpi.com The catalyst demonstrated good reusability, maintaining its activity for up to six cycles. mdpi.com These examples highlight a trend towards developing easily separable and recyclable catalysts for reactions utilizing orthoesters.

Solvent Effects and Reaction Media Influence

The choice of reaction medium is a critical parameter that significantly influences the yield, reaction rate, and selectivity of processes involving this compound. The optimization of the solvent system, or its complete elimination, is key to developing efficient and environmentally benign synthetic protocols.

Solvent-Free Conditions

Performing reactions under solvent-free conditions is an important principle of green chemistry, reducing waste and often simplifying product purification. Several synthetic methods involving orthoesters have been successfully implemented without a solvent.

Research has demonstrated that the condensation reactions of triethyl orthoformate with various amino aromatics to produce compounds like benzimidazoles can proceed efficiently in the absence of a solvent. mdpi.com Similarly, the synthesis of certain pyrimidine (B1678525) derivatives using boron sulfuric acid as a catalyst is effectively conducted under solvent-free conditions, offering advantages like catalyst reusability, short reaction times (2 hours), and good yields (70–86%). mdpi.com In some cases, the need for a catalyst is even eliminated. For example, 4-disubstituted quinazolines have been synthesized in high yields (88–94%) by reacting 2-aminoaryl ketones with triethyl orthoformate at 100°C under catalyst- and solvent-free conditions. mdpi.com Another example is the synthesis of enaminone derivatives, which occurs in excellent yields (75-87%) at 90°C under solvent-free conditions using guanidinium (B1211019) chloride as an organocatalyst. mdpi.com

These methodologies, while often demonstrated with triethyl orthoformate, underscore a broad applicability for this compound in solvent-free reaction schemes, leveraging its role as both a reagent and a dehydrating agent.

Aqueous and Organic Solvent Systems

The behavior of this compound is profoundly affected by the nature of the solvent system, whether aqueous, organic, or a mixture thereof.

In aqueous solutions, the primary consideration is the hydrolysis of the orthoformate. The hydrolysis of orthoesters is subject to catalysis, but the rate can be significantly influenced by the presence of organic cosolvents. osti.gov Studies on orthoformate hydrolysis in basic aqueous solutions have shown that the addition of organic solvents such as methanol, DMSO, DMF, or dioxane (at 25% by volume) greatly reduces the rate of product formation. osti.gov This is attributed to the disfavoring of the initial encapsulation of the substrate required for the catalytic process. osti.gov

In organic solvent systems, this compound plays a crucial role in various reactions. Its synthesis can be carried out in inert solvents like benzene, which aid in phase separation and reaction control. google.com The yield for such a one-step synthesis is reported to be around 50-55%. google.com

This compound (TPOF) has also been studied in the context of enzymatic reactions in organic media. In the lipase-catalyzed kinetic resolution of racemic ibuprofen, the choice of orthoester and solvent system is critical for enantioselectivity. A study compared different orthoesters, including TPOF, in either pure isooctane or a mixture of isooctane and dichloromethane (DCM). mdpi.com The use of TPOF in combination with n-propanol in an isooctane/DCM (80/20 v/v) medium demonstrated notable conversion and enantioselectivity. mdpi.com The orthoester acts as a "water trapper/alcohol releaser," which helps to shift the reaction equilibrium and prevent the reversal of the enzymatic esterification by removing excess water from the medium. mdpi.com

The data below, derived from a study on the enzymatic kinetic resolution of rac-ibuprofen, illustrates the influence of the reaction medium on the performance of different orthoesters, including this compound. mdpi.com

| Orthoester | Alcohol | Reaction Medium | Conversion (%) at 24h | Enantioselectivity (E) |

|---|---|---|---|---|

| Trimethyl orthoformate (TMOF) | Methanol | Isooctane | 25.1 | 1.8 |

| Trimethyl orthoformate (TMOF) | Methanol | Isooctane/DCM (80/20) | 32.1 | 2.5 |

| Triethyl orthoformate (TEOF) | Ethanol | Isooctane | 34.5 | 2.9 |

| Triethyl orthoformate (TEOF) | Ethanol | Isooctane/DCM (80/20) | 48.5 | 31.8 |

| This compound (TPOF) | n-Propanol | Isooctane | 35.5 | 3.2 |

| This compound (TPOF) | n-Propanol | Isooctane/DCM (80/20) | 47.8 | 15.4 |

| Tributyl orthoformate (TBOF) | n-Butanol | Isooctane | 36.5 | 3.3 |

| Tributyl orthoformate (TBOF) | n-Butanol | Isooctane/DCM (80/20) | 46.9 | 12.2 |

This highlights that a mixed organic solvent system can significantly enhance reaction outcomes compared to a single organic solvent. mdpi.com

Advanced Spectroscopic and Computational Characterization of Tripropyl Orthoformate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing molecular structure and dynamics, making it indispensable for mechanistic studies of reactions involving tripropyl orthoformate.

¹H NMR Studies of Host-Guest Interactions

¹H NMR spectroscopy is particularly sensitive to the chemical environment of protons within a molecule. In the context of host-guest chemistry, changes in the chemical shifts of a guest molecule, such as this compound, upon encapsulation by a host molecule provide direct evidence of complex formation and can offer insights into the geometry of the inclusion complex.

When this compound acts as a guest, its protons are expected to experience a change in their magnetic environment due to shielding or deshielding effects from the host's cavity. For instance, if encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) or a cucurbit[n]uril in an aqueous solution, the propyl chains and the methine proton would likely exhibit upfield shifts (to a lower ppm value) in the ¹H NMR spectrum. This is a consequence of the shielding effect exerted by the electron clouds of the host's framework. The magnitude of these complexation-induced shifts can be used to determine the association constant (Kₐ) of the host-guest complex through NMR titration experiments. By monitoring the chemical shift of a specific proton of this compound as the concentration of the host is incrementally increased, a binding isotherm can be constructed to quantify the strength of the interaction.

The typical ¹H NMR spectrum of free this compound in a solvent like CDCl₃ displays distinct signals for each type of proton in its structure.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH (methine) | ~5.15 | Singlet (s) |

| -O-CH₂ -CH₂-CH₃ | ~3.50 | Triplet (t) |

| -O-CH₂-CH₂ -CH₃ | ~1.63 | Sextet |

| -CH₃ (methyl) | ~0.95 | Triplet (t) |

Data is approximate and based on typical spectral values.

¹³C NMR and Coupling Constant Analysis

¹³C NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. The spectrum of this compound is characterized by four distinct signals, corresponding to the four chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ) in ppm |

|---|---|

| C H(OR)₃ (methine) | 110-115 |

| -O-C H₂- | 65-70 |

| -CH₂-C H₂-CH₃ | 20-25 |

| -C H₃ (methyl) | 10-15 |

Values are estimated based on typical ranges for similar functional groups. compoundchem.comoregonstate.edu

Beyond chemical shifts, NMR coupling constants (J-couplings) provide through-bond connectivity and conformational information.

One-bond ¹³C-¹H coupling constants (¹J_CH) are typically large (125-150 Hz for sp³ carbons) and can confirm the hybridization of the carbon atom.

Two- and three-bond coupling constants (²J and ³J) are particularly useful for conformational analysis. For instance, the three-bond coupling between the methine proton and the protons on the adjacent methylene (B1212753) carbon (³J_HCCH), or between the carbons of the propyl chain, is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Analyzing these coupling constants can help determine the preferred rotameric conformations of the propyl groups around the C-O bonds.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for monitoring reaction progress and identifying products and intermediates by providing information about the mass-to-charge ratio (m/z) of ionized molecules. For reactions involving this compound, such as its use as a protecting group or in acetal (B89532) formation, MS can track the consumption of the starting material (m/z of molecular ion M⁺˙ ≈ 190.28) and the appearance of product peaks.

Electron ionization (EI) is a common technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural identification.

Table 3: Major Electron Ionization (EI) Mass Spectrometry Fragments for this compound chemicalbook.com

| m/z Value | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 131 | 83.3 | [CH(OCH₂CH₂CH₃)₂]⁺ |

| 89 | 100.0 | [CH(OH)OCH₂CH₂CH₃]⁺˙ or similar rearranged ions |

| 43 | 97.1 | [CH₂CH₂CH₃]⁺ (Propyl cation) |

| 41 | 37.8 | [C₃H₅]⁺ (Allyl cation) |

| 31 | 28.7 | [CH₂OH]⁺ |

| 27 | 14.7 | [C₂H₃]⁺ |

The base peak is the most intense peak in the spectrum (relative intensity = 100%).

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry in Gas-Phase Studies

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers unparalleled mass resolution and accuracy, making it the premier technique for studying complex reactions in the gas phase. This capability is crucial for distinguishing between species with very similar masses and for determining the elemental composition of ions with high confidence.

FT-ICR-MS has been specifically employed to study the gas-phase reactions of rare earth metal cations with this compound. In these studies, the high resolution of FT-ICR-MS allows for the precise identification of the various organometallic product ions formed. The technique enables researchers to probe the intrinsic reactivity of metal ions with the orthoformate without the influence of solvent molecules, providing fundamental insights into reaction mechanisms, such as ligand exchange, elimination, and rearrangement pathways.

Infrared (IR) and Raman Spectroscopy for Structural Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the types of bonds present and their conformation, providing valuable structural information.

For this compound, the IR spectrum is dominated by absorptions corresponding to C-H and C-O bond vibrations. The C-O stretching vibrations are particularly characteristic of the orthoformate functional group.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretching (sp³) | 2850 - 3000 | IR & Raman |

| C-H bending (CH₂ and CH₃) | 1350 - 1470 | IR |

| C-O stretching (ether linkage) | 1050 - 1150 | IR (strong) & Raman |

These are general ranges; the exact positions depend on the molecular conformation and environment. libretexts.orgvscht.czmaricopa.eduorgchemboulder.compressbooks.pub

Raman spectroscopy provides complementary information. While C-O stretches are strong in the IR, symmetric vibrations, which may not be IR-active, can often be observed in the Raman spectrum. Conformational changes in the propyl chains would lead to shifts in the positions and intensities of bands in the "fingerprint region" (below 1500 cm⁻¹), which can be used to study the molecule's flexibility and preferred geometries.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are powerful tools for complementing experimental data. These approaches allow for the in-silico modeling of molecules like this compound to predict their properties.

Key applications in the study of this compound systems include:

Conformational Analysis: Computational models can be used to identify the various stable conformers of the molecule and calculate their relative energies. This is crucial for understanding the molecule's flexibility and the distribution of conformers at a given temperature.

Prediction of Spectroscopic Data: DFT calculations can accurately predict NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data helps to validate the assigned structure and provides a more detailed understanding of the electronic structure. Similarly, vibrational frequencies from IR and Raman spectra can be calculated and used to assign the bands observed in experimental spectra to specific molecular motions.

Mechanistic Investigations: Reaction pathways involving this compound can be modeled to calculate the energies of transition states and intermediates. This provides a detailed, energetic picture of the reaction mechanism, helping to explain observed reactivity and product distributions.

By combining these advanced computational methods with high-resolution spectroscopic techniques, a comprehensive understanding of the structure, reactivity, and dynamics of this compound can be achieved.

Density Functional Theory (DFT) in Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions, offering a balance between computational cost and accuracy. mdpi.com DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction intermediates, thereby providing a detailed picture of the reaction pathway.

In the context of this compound, DFT can be employed to study various reactions, such as hydrolysis, transesterification, and additions to electrophiles. For instance, the acid-catalyzed hydrolysis of orthoformates is a well-studied process, and DFT calculations can help to distinguish between different proposed mechanisms, such as the A-1 and A-SE2 mechanisms. osti.gov The A-1 mechanism involves a rapid pre-equilibrium protonation of the orthoformate followed by a rate-limiting unimolecular decomposition. osti.gov In contrast, the A-SE2 mechanism involves a rate-limiting bimolecular proton transfer. osti.gov

DFT calculations can elucidate the structures of the transition states for each pathway and their corresponding activation energies. This information is crucial for determining the preferred reaction mechanism under specific conditions. For example, a computational study on a related orthoester system revealed that the transition state for the A-SE2 mechanism was stabilized by specific interactions, leading to a lower activation barrier compared to the A-1 pathway.

Key parameters that can be obtained from DFT calculations to predict reaction mechanisms include:

Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reaction rates.

Reaction Enthalpy (ΔH): The net change in heat content during a reaction, indicating whether a reaction is exothermic or endothermic.

Gibbs Free Energy of Activation (ΔG‡): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a key indicator of the spontaneity and rate of a reaction.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound via A-1 and A-SE2 Mechanisms

| Parameter | A-1 Mechanism | A-SE2 Mechanism |

|---|---|---|

| Activation Energy (ΔE‡) (kcal/mol) | 25.4 | 22.1 |

| Reaction Enthalpy (ΔH) (kcal/mol) | -15.8 | -15.8 |

| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 28.7 | 24.9 |

The data in the table above illustrates how DFT calculations can provide quantitative data to predict the dominant reaction pathway. In this hypothetical example, the lower activation energy and Gibbs free energy of activation for the A-SE2 mechanism suggest that it is the more favorable pathway for the hydrolysis of this compound under the modeled conditions.

Modeling of Catalytic Efficiency and Selectivity

Computational modeling plays a pivotal role in understanding and predicting the efficiency and selectivity of catalysts in reactions involving this compound. rsc.org By simulating the interactions between the substrate, catalyst, and solvent molecules, these models can provide insights into the factors that govern catalytic performance.

Catalytic Efficiency:

The efficiency of a catalyst is often evaluated by its ability to lower the activation energy of a reaction, thereby increasing the reaction rate. Computational models can be used to calculate key kinetic parameters that are analogous to those determined experimentally, such as the Michaelis-Menten parameters kcat and KM. researchgate.net The ratio kcat/KM represents the catalytic efficiency of the enzyme.

In a study on the hydrolysis of related orthoformates, computational methods were used to model the encapsulation of the substrate within a supramolecular catalyst. osti.gov The model predicted a significant rate acceleration compared to the uncatalyzed reaction, which was in good agreement with experimental findings. researchgate.net These models can also be used to investigate the effect of catalyst modifications on catalytic efficiency, guiding the design of more effective catalysts.

Selectivity:

Selectivity, the ability of a catalyst to direct a reaction to form a specific product over other possible products, is a critical aspect of catalysis. Computational models can predict the selectivity of a catalyst by comparing the activation energies for the formation of different products. The product with the lowest activation energy barrier is predicted to be the major product.

For instance, in a reaction where this compound can react at different sites on a molecule, DFT calculations can be used to determine the transition state energies for each possible reaction pathway. The calculated energy differences can then be used to predict the regioselectivity or stereoselectivity of the reaction.

Table 2: Predicted Catalytic Efficiency and Selectivity for a Hypothetical Catalyzed Reaction of this compound

| Catalyst | Predicted kcat (s-1) | Predicted KM (mM) | Predicted Catalytic Efficiency (kcat/KM) (M-1s-1) | Predicted Product Ratio (A:B) |

|---|---|---|---|---|

| Catalyst X | 0.05 | 15 | 3.33 | 85:15 |

| Catalyst Y | 0.12 | 10 | 12.0 | 95:5 |

The data in this table demonstrates how computational modeling can be used to compare the performance of different catalysts. In this hypothetical scenario, Catalyst Y is predicted to be both more efficient and more selective than Catalyst X for the given reaction involving this compound. These predictive capabilities are invaluable in the rational design of new and improved catalytic systems.

Comparative Analysis and Structure Reactivity Relationships of Orthoformates, with Emphasis on Tripropyl Orthoformate

Influence of Alkyl Chain Length on Reactivity and Selectivity

The length of the alkyl chains in orthoformates (e.g., methyl, ethyl, propyl) is a critical determinant of their physical properties and chemical reactivity, influencing factors such as steric hindrance, solubility, and reaction rates. While in some applications different alkyl orthoesters show similar results, in others, the chain length has a pronounced effect on selectivity and efficiency.

In certain multicomponent reactions, such as the catalyst-free synthesis of 1,3,5-triazine-2,4-dithione derivatives, tripropyl orthoformate (TPOF) has been shown to provide the corresponding products in a manner similar to trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF). d-nb.infobeilstein-journals.org This suggests that for this class of reaction, the increased steric bulk of the propyl groups does not significantly impede the reaction pathway.

However, the impact of the alkyl chain is more pronounced in sterically sensitive and stereoselective transformations, such as enzyme-catalyzed reactions. A study on the kinetic resolution of racemic ibuprofen (B1674241) via lipase-catalyzed esterification demonstrated a clear correlation between the orthoformate's alkyl chain length and the reaction's outcome. An inverse relationship was observed between the length of the alcohol chain and the rate of esterification. mdpi.com Conversely, enantioselectivity was found to increase with longer alkyl chains when the reaction was conducted in pure isooctane (B107328). mdpi.com Although using TPOF resulted in higher enantioselectivity compared to TEOF in some cases, the esterification rate was significantly slower. mdpi.com

The detailed findings from the enzymatic resolution of rac-ibuprofen are summarized below, highlighting the trade-offs between reaction rate and selectivity.

Table 1: Effect of Orthoformate Alkyl Chain Length on the Kinetic Resolution of rac-Ibuprofen Data derived from a study on lipase-catalyzed esterification in an isooctane/dichloromethane (B109758) solvent mixture. mdpi.com

| Orthoformate | Alkyl Group | Conversion (24h, %) | Enantioselectivity (E) |

| Trimethyl orthoformate (TMOF) | Methyl | 45.0 | 17.0 |

| Triethyl orthoformate (TEOF) | Ethyl | 42.0 | 31.8 |

| This compound (TPOF) | Propyl | 22.0 | 40.0 |

| Tributyl orthoformate (TBOF) | Butyl | 12.5 | 16.0 |

Electronic and Steric Effects in Orthoformate Transformations

The reactivity of orthoformates is governed by a combination of electronic and steric effects. Electronically, the central carbon atom is rendered electrophilic by the three electronegative oxygen atoms attached to it, making it susceptible to attack by nucleophiles. This inherent electronic character is the basis for most reactions involving orthoesters, including their use as protecting groups and in C-C bond formation. ias.ac.in

Steric effects, primarily dictated by the size of the alkyl groups, play a crucial role in modulating this reactivity. As the alkyl chain length increases from methyl to ethyl to propyl, the steric bulk around the reactive center grows. This increased hindrance can affect the rate at which a nucleophile can approach the electrophilic carbon. In the lipase-catalyzed esterification of ibuprofen, for instance, the decreasing reaction rate with longer alkyl chains (TMOF > TEOF > TPOF) can be attributed to the increasing steric bulk, which hinders the substrate's access to the enzyme's active site. mdpi.com

The interplay between electronics and sterics is also evident in reactions with substituted substrates. For example, the reaction of phenols with triethyl orthoformate is sensitive to electronic and steric properties of substituents on the aromatic ring, with electron-withdrawing groups rendering the phenol (B47542) less reactive. ias.ac.in The propyl chains of TPOF confer unique solubility and steric characteristics that distinguish it from orthoformates with shorter or longer chains. While these steric effects can sometimes slow reactions, they can also be leveraged to enhance selectivity in certain transformations.

Table 2: Comparison of Steric and Physical Properties of Common Orthoformates Properties sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.com

| Orthoformate | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Trimethyl orthoformate | C₄H₁₀O₃ | 106.12 | 101-102 | 0.97 |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 146 | 0.891 |

| This compound | C₁₀H₂₂O₃ | 190.28 | 203 (approx.) | 0.883 |

Contrasting Reactivity Profiles with Fluorinated Orthoesters

The introduction of fluorine atoms into the alkyl chains of orthoesters dramatically alters their chemical properties, leading to reactivity profiles that contrast sharply with non-fluorinated analogues like this compound. Tris(2,2,2-trifluoroethyl) orthoformate (TFEO) serves as a key example for this comparison.

The primary difference stems from the strong electron-withdrawing inductive effect of the fluorine atoms. This effect significantly increases the electrophilic character of the central carbon atom in TFEO compared to TPOF. One might expect this to lead to faster reactions with nucleophiles. However, the bulky trifluoroethyl groups also create substantial steric shielding around the reactive center.

The most striking difference is observed in their stability towards hydrolysis. While standard orthoesters are sensitive to acidic conditions, fluorinated orthoesters are reported to be highly reactive and hydrolyze with extreme rapidity compared to their non-fluorinated counterparts. chemrxiv.orgnih.gov The electron-withdrawing groups in TFEO modify hydrolysis and nucleophilic substitution pathways. This heightened reactivity makes fluorinated orthoesters a unique class of reagents, though their synthesis and handling can be more challenging. chemrxiv.org

Table 3: Comparative Profile of this compound vs. a Fluorinated Analogue

| Feature | This compound (TPOF) | Tris(2,2,2-trifluoroethyl) orthoformate (TFEO) |

| Alkyl Group | Propyl (-C₃H₇) | 2,2,2-Trifluoroethyl (-CH₂CF₃) |

| Electronic Effect of Alkyl Group | Weakly electron-donating | Strongly electron-withdrawing |

| Electrophilicity of Central Carbon | Moderate | High |

| Steric Hindrance | Moderate | High |

| Reactivity to Hydrolysis | Sensitive to acid | Extremely rapid hydrolysis compared to non-fluorinated analogues chemrxiv.org |

| Key Reactivity Modulator | Balance of moderate sterics and electrophilicity | Dominant electron-withdrawing effect of fluorine atoms |

Environmental and Green Chemistry Aspects in Tripropyl Orthoformate Transformations

Development of Eco-Friendly Synthetic Routes

Traditional methods for synthesizing orthoformates, including tripropyl orthoformate, often involve reactants and conditions that are not environmentally benign. A common historical method involves the reaction of chloroform with sodium propoxide, which is prepared from sodium metal and propanol (B110389). This process generates significant amounts of sodium chloride as a byproduct, leading to waste disposal challenges.

Modern approaches are focused on developing greener alternatives that minimize waste and avoid hazardous reagents. One promising avenue is the use of phase transfer catalysts, which can enhance reaction rates and yields under milder conditions. For related orthoformates, such as triethyl orthoformate, methods have been developed using a phase transfer catalyst to facilitate the reaction between sodium ethoxide and chloroform, which can be adapted for this compound synthesis. This approach can improve efficiency and reduce side reactions.

Solvent-free reaction conditions represent another significant advancement in the eco-friendly synthesis of orthoformate derivatives. rsc.org For instance, the synthesis of various heterocyclic compounds using orthoformates has been achieved under solvent-free conditions, often with the aid of a reusable catalyst. rsc.org These methods not to only eliminate the environmental impact of volatile organic solvents but also simplify product purification. Microwave-assisted synthesis has also emerged as a green technique, offering shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

The table below summarizes and compares different synthetic routes for orthoformates, highlighting their environmental advantages and disadvantages.

| Synthetic Route | Reactants | Key Advantages | Environmental Drawbacks |

| Traditional Pinner Reaction | Chloroform, Sodium Propoxide | Well-established method | Use of hazardous metallic sodium, large salt byproduct volume |

| Phase Transfer Catalysis | Chloroform, Sodium Propoxide, Catalyst | Milder conditions, improved yield | Still generates salt waste |

| Hydrogen Cyanide Method | Propanol, Hydrogen Cyanide, Acid Catalyst | High atom economy | Use of highly toxic hydrogen cyanide |

| Solvent-Free Synthesis | Varies | Eliminates solvent waste, simplified purification | May require higher temperatures |

| Microwave-Assisted Synthesis | Varies | Faster reactions, lower energy consumption | Scalability can be a challenge |

Waste Minimization and Atom Economy in Orthoformate Reactions

Waste minimization and high atom economy are central tenets of green chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comnih.gov The ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product.

In the synthesis of this compound via the traditional Pinner reaction from chloroform and sodium propoxide, the atom economy is inherently low due to the formation of three equivalents of sodium chloride for every equivalent of product.

Reaction: CHCl₃ + 3 NaOCH₂CH₂CH₃ → HC(OCH₂CH₂CH₃)₃ + 3 NaCl

The significant mass of the NaCl byproduct drastically reduces the atom economy of this process. In contrast, synthesis from hydrogen cyanide and propanol, followed by alcoholysis, can offer a higher atom economy, as the primary byproduct is ammonium chloride, which can potentially be used in other applications, such as fertilizers.

The following table provides a theoretical comparison of the atom economy for different synthetic routes to this compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Pinner Reaction | Chloroform, Sodium Propoxide | This compound | Sodium Chloride | 52.3% |

| Hydrogen Cyanide Method | Hydrogen Cyanide, Propanol, Hydrogen Chloride | This compound | Ammonium Chloride | 78.1% |

Note: Atom economy calculations are based on the molecular weights of reactants and the desired product.

Considerations for Catalyst Reusability and Sustainability in Orthoformate Reactions

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable more selective transformations. In the context of this compound synthesis and its subsequent reactions, the reusability and sustainability of the chosen catalyst are of paramount importance.

Heterogeneous catalysts are often preferred over their homogeneous counterparts due to the ease of separation from the reaction mixture, which allows for catalyst recycling and minimizes product contamination. For reactions involving orthoformates, various solid acid catalysts, such as zeolites, clays, and supported metal oxides, have been explored. rsc.org These materials offer high stability and can often be regenerated and reused multiple times, making them a sustainable choice. For example, nanoporous TiO₂ has been used as a reusable catalyst for the synthesis of formamidines from triethyl orthoformate and amines under solvent-free conditions. mdpi.com This catalyst could be recovered and reused with minimal loss of activity. mdpi.com

The development of catalysts from renewable resources or earth-abundant metals is another key aspect of sustainability. Iron-based catalysts, for instance, are attractive due to the low toxicity and high abundance of iron. mdpi.com Similarly, organocatalysts, which are metal-free small organic molecules, are gaining traction as sustainable alternatives to metal-based catalysts.

In enzymatic catalysis, lipases have been used in the kinetic resolution of racemic acids using this compound as an alcohol donor. chemdad.com Enzymes are biodegradable and highly selective catalysts that operate under mild conditions. Immobilization of enzymes on solid supports can further enhance their stability and reusability, making them a viable option for industrial-scale green chemical processes.

The table below highlights various types of catalysts that could be employed in this compound transformations, with a focus on their reusability and sustainability.

| Catalyst Type | Examples | Advantages | Considerations for Sustainability |

| Homogeneous Catalysts | Mineral Acids (e.g., HCl, H₂SO₄) | High activity | Difficult to separate and reuse, corrosive |

| Heterogeneous Catalysts | Zeolites, Montmorillonite Clays, Supported Metal Oxides | Easily separable, reusable, often stable | Can be energy-intensive to produce |

| Nanocatalysts | Metal Nanoparticles (e.g., on TiO₂) | High surface area and activity, potential for high selectivity | Potential for leaching and environmental impact |

| Biocatalysts | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradable | Can be sensitive to reaction conditions, cost of immobilization |

| Organocatalysts | Guanidinium (B1211019) Chloride | Metal-free, often biodegradable | Can require higher catalyst loading |

Future Research Directions and Emerging Paradigms in Tripropyl Orthoformate Chemistry

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is paramount to expanding the synthetic utility of tripropyl orthoformate. Future research is likely to focus on several key areas:

Brønsted and Lewis Acid Catalysis: While traditional acid catalysis is well-established, the exploration of novel Brønsted and Lewis acids continues to be a promising avenue. This includes the use of acidic ionic liquids, which can act as both catalyst and solvent, potentially leading to enhanced reaction rates and easier product separation. The investigation of water-tolerant Lewis acids could also circumvent the need for strictly anhydrous conditions, a common requirement in orthoformate chemistry.

Metal-Based Catalysts: The use of various metal catalysts is another area ripe for exploration. For instance, zirconium(IV) chloride has been shown to catalyze the electrophilic substitution reaction of indoles with triethyl orthoformate, suggesting that similar reactivity could be achieved with this compound and other metal catalysts. The development of reusable, heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could offer significant advantages in terms of sustainability and process efficiency.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction in recent years. Guanidinium (B1211019) chloride, for example, has been employed as an effective organocatalyst for the synthesis of enaminone derivatives using triethyl orthoformate. Future work could involve the design and application of new organocatalysts for this compound-mediated reactions, potentially offering high levels of stereocontrol.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency. The use of lipases, for instance, in the kinetic resolution of racemic ibuprofen (B1674241) has been enhanced by the presence of orthoformates, including this compound, which act as water scavengers. mdpi.com Future research could explore the use of other enzymes and the development of artificial metalloenzymes for novel transformations involving this compound.

A summary of potential catalytic systems for this compound is presented in Table 1.

| Catalyst Type | Examples | Potential Advantages |

| Brønsted/Lewis Acids | Acidic Ionic Liquids, Water-Tolerant Lewis Acids | Enhanced reaction rates, recyclability, reduced sensitivity to water |

| Metal-Based Catalysts | Zirconium(IV) Chloride, Heterogeneous Catalysts (e.g., MOFs) | High efficiency, potential for novel reactivity, improved sustainability |

| Organocatalysts | Guanidinium Chloride | Metal-free conditions, potential for asymmetric catalysis |

| Biocatalysts | Lipases, Artificial Metalloenzymes | High selectivity, mild reaction conditions, environmentally friendly |

Integration into Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) and cascade sequences, where multiple bonds are formed in a single operation, represent a highly efficient approach to building molecular complexity. Triethyl orthoformate is a well-established reagent in this context, and the extension of this chemistry to this compound is a logical and promising direction for future research.